N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
N-[(5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2,4-dichlorobenzylidene group at the 5-position and a pyridine-4-carboxamide moiety at the 3-position. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C16H9Cl2N3O2S2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-11-2-1-10(12(18)8-11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-5-19-6-4-9/h1-8H,(H,20,22)/b13-7- |
InChI Key |
SGCQGOHRBWMSOH-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with pyridine-4-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The benzylidene group at the 5-position of the thiazolidinone ring is a key structural feature. Modifications here significantly influence electronic properties and bioactivity:
- 4-Fluorophenyl Analog (CAS 301687-53-6) : Replacing 2,4-dichlorophenyl with 4-fluorophenyl reduces steric bulk and electron-withdrawing effects. The fluorine atom’s smaller size and moderate electronegativity may alter binding affinity compared to chlorine. IR spectra for this analog show C=O stretches at ~1672 cm⁻¹, similar to the target compound, but lack the C-Cl peaks observed at 744 cm⁻¹ in chlorinated derivatives .
- This substitution may decrease reactivity in nucleophilic environments but enhance solubility due to polar oxygen atoms .
Modifications in the Carboxamide Group
- Pyridine-3-Carboxamide (CAS 301687-53-6) : The pyridine-3-carboxamide group positions the nitrogen atom meta to the carboxamide linkage, altering hydrogen-bonding geometry compared to the target compound’s pyridine-4-carboxamide. This could impact interactions with enzymes or receptors .
- Benzamide Derivatives () : Replacing pyridine with a simple benzamide group (e.g., in compound 5b) removes the nitrogen’s lone pair from the aromatic ring, reducing polarity and possibly diminishing target affinity .
Spectral Data Comparison
IR Spectroscopy :
¹H NMR :
Data Table: Key Comparisons
*Estimated based on analogous syntheses.
Research Findings and Implications
- Biological Activity : Fluorinated analogs (e.g., CAS 301687-53-6) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, whereas methoxy/propoxy groups (CAS 302549-32-2) could enhance solubility .
- Synthetic Challenges : Dichloro derivatives may require purification techniques to separate Z/E isomers, as seen in ’s discussion of isomerization pathways .
Biological Activity
N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a pyridine carboxamide structure, which contribute to its biological properties. Its molecular formula is C18H16ClN3O2S2, and it has a molecular weight of 394.91 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2S2 |
| Molecular Weight | 394.91 g/mol |
| IUPAC Name | This compound |
| InChI Key | OXQSEUVYGVMQOZ-GDNBJRDFSA-N |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of thiazolidine derivatives. For instance, N-(substituted phenyl)thiazolidines have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidine derivatives for their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : Another study focused on the anticancer properties of thiazolidine derivatives reported that specific modifications to the thiazolidine ring enhanced cytotoxicity against HeLa and MCF7 cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that thiazolidine derivatives possess antioxidant properties that help mitigate oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
